molecular formula C12H13Cl2NO3 B1418527 methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate CAS No. 1153114-90-9

methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate

Cat. No.: B1418527
CAS No.: 1153114-90-9
M. Wt: 290.14 g/mol
InChI Key: XJQKZOVHQDVIEI-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate is a synthetic ester derivative featuring a 2,4-dichlorophenyl group, an N-methylacetamide moiety, and a methyl ester functional group.

Properties

IUPAC Name

methyl 2-[[2-(2,4-dichlorophenyl)acetyl]-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-15(7-12(17)18-2)11(16)5-8-3-4-9(13)6-10(8)14/h3-4,6H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQKZOVHQDVIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2-(2,4-Dichlorophenyl)-N-methylacetamide

This step involves the formation of the acetamide core by reacting an appropriate acyl chloride or activated derivative with methylamine. The process typically proceeds as follows:

  • Reactants:

    • 2,4-dichlorophenyl acetic acid derivative (e.g., 2,4-dichlorophenylacetyl chloride)
    • Methylamine (preferably in ethanol or aqueous medium)
  • Reaction Conditions:

    • Temperature: 0–30°C
    • Solvent: Ethanol or acetonitrile
    • Catalyst: None required, but base like triethylamine may be used to scavenge HCl
  • Outcome:

    • Formation of 2-(2,4-dichlorophenyl)-N-methylacetamide with high yield

Step 2: Esterification to Form Methyl Ester

The amide intermediate is then esterified to yield methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate:

  • Reactants:

    • The amide compound from Step 1
    • Methyl chloroacetate or methyl iodide as methylating agents
  • Reaction Conditions:

    • Solvent: Dichloromethane or acetone
    • Catalyst: Base such as potassium carbonate
    • Temperature: 50–90°C
    • Duration: 2–5 hours
  • Procedure:

    • The amide is stirred with methyl chloroacetate in the presence of potassium carbonate
    • The mixture is heated under reflux
    • Post-reaction, the mixture is cooled, filtered, and purified
  • Purification:

    • Crystallization from ethyl acetate or isopropanol

Alternative Route via N-Methylation of the Acetamide

  • Reactants:

    • 2-(2,4-dichlorophenyl)acetamide
    • Methylating agents such as methyl iodide or methyl sulfate
  • Reaction Conditions:

    • Solvent: Acetone or DMF
    • Base: Potassium carbonate or sodium hydride
    • Temperature: Room temperature to 50°C
    • Duration: Several hours
  • Outcome:

    • N-methylation yields the N-methylacetamide derivative
  • Subsequent Esterification:

    • The methylated amide reacts with methyl chloroacetate under basic conditions to form the target ester

Key Data and Reaction Parameters

Step Reagents Solvent Temperature Duration Purification Method Notes
Amidation 2,4-dichlorophenyl acetic acid derivative + methylamine Ethanol or acetonitrile 0–30°C 2–4 hours Crystallization High yield, minimal side reactions
Esterification Amide + methyl chloroacetate Dichloromethane or acetone 50–90°C 2–5 hours Crystallization from ethyl acetate Purity enhanced via recrystallization
N-methylation Acetamide + methyl iodide Acetone or DMF Room temp to 50°C 4–8 hours Filtration and recrystallization Control of methylation to prevent over-alkylation

Table 1: Summary of Preparation Methods

Method Key Reactants Solvent Temperature Yield (%) Purification Remarks
Method A 2,4-dichlorophenyl acetic acid + methylamine + methyl chloroacetate Ethanol, dichloromethane 50–90°C 70–85 Crystallization Widely used, scalable
Method B 2-(2,4-dichlorophenyl)acetamide + methylating agent Acetone, DMF Room temp to 50°C 65–80 Recrystallization Alternative route

Research Findings:

  • The process efficiency depends on the purity of starting materials and reaction control.
  • Use of potassium carbonate as a base enhances yield during esterification.
  • Crystallization solvents such as ethyl acetate or isopropanol improve purity.
  • Reaction temperatures between 50°C and 90°C optimize ester formation while minimizing side reactions.

Notes on Industrial Scalability

  • The described methods are adaptable for large-scale synthesis, emphasizing the importance of controlling reaction temperatures and reagent stoichiometry.
  • Purification via recrystallization from suitable solvents ensures high purity, essential for pharmaceutical applications.
  • Alternative routes involving direct methylation of the amide are feasible but require careful control to prevent over-alkylation.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of dichlorophenyl derivatives on cellular processes. It is also used in the development of new pharmaceuticals and agrochemicals .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Several chloroacetamide derivatives and dichlorophenyl-containing compounds share structural motifs with the target molecule. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Structure Highlights Primary Use Key Differences
Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate 2,4-Dichlorophenyl, N-methylacetamide, methyl ester Unknown (research compound) Ester group; discontinued status
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide backbone, methoxymethyl group Herbicide Methoxymethyl substituent instead of ester; commercial herbicide
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) Chloroacetamide, propoxyethyl group Herbicide Propoxyethyl group; higher hydrophobicity
Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) Dichlorophenyl, triazole, dioxolane ring Fungicide Triazole ring; dioxolane scaffold
Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate Phenoxyphenyl, N-methylacetamide, methyl ester Glycine derivative (research) Phenoxyphenyl vs. dichlorophenyl substitution

Functional and Physicochemical Differences

  • Ester vs. Amide Linkages : The methyl ester group in the target compound may confer higher volatility or susceptibility to hydrolysis compared to the stable amide bonds in herbicides like alachlor and pretilachlor .
  • Dichlorophenyl vs. Phenoxyphenyl: The 2,4-dichlorophenyl group (common in fungicides like propiconazole) is associated with antifungal activity, while the phenoxyphenyl variant in the glycine derivative () may alter receptor binding or solubility .
  • Commercial Viability : Unlike widely used agrochemicals (e.g., alachlor, propiconazole), the target compound’s discontinued status suggests challenges in synthesis, efficacy, or regulatory compliance .

Impurity Profiles and Stereochemical Complexity

Impurities in dichlorophenyl-containing compounds (e.g., stereoisomers Ba and Ab in Pharmacopeial Forum) highlight the importance of stereochemistry in biological activity.

Biological Activity

Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate is an organic compound with significant implications in pharmaceutical chemistry and drug development. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H13_{13}Cl2_{2}NO3_{3}
  • Molecular Weight : 290.14 g/mol
  • CAS Number : 1153114-90-9

The compound features a dichlorophenyl group attached to an acetamido moiety, which enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Biological Activity

The biological activity of this compound has been primarily studied in the context of drug development. Notably, its potential roles include:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of dichlorophenyl compounds may exhibit antimicrobial properties.
  • Anticancer Potential : Some research indicates that similar compounds may influence cancer cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

Understanding the biological activity of this compound can be enhanced by comparing it to structurally related compounds. Below is a table summarizing key features of similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetateC12_{12}H13_{13}Cl2_{2}NO3_{3}Similar structure but different chlorine substitution pattern; potential for different biological activity.
Diclofenac methyl esterC15_{15}H13_{13}Cl2_{2}NO2_{2}A well-known anti-inflammatory drug; distinct pharmacological properties due to different functional groups.
Methyl [2-[(2,6-Dichlorophenyl)amino]phenyl]acetateC15_{15}H13_{13}Cl2_{2}NO2_{2}Contains an amino group; used as an impurity reference material for non-steroidal anti-inflammatory drugs.

This comparison illustrates how variations in substituents can significantly affect biological activity and application potential.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, related research provides insights into the compound's potential applications:

  • Cellular Interaction Studies : Investigations into the binding affinity of dichlorophenyl derivatives to specific enzymes have shown promising results in modulating enzyme activity, which is critical for drug design efforts.
  • Pharmacological Studies : Research on similar compounds has demonstrated their ability to influence cellular signaling pathways associated with various diseases, indicating a potential therapeutic role for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, analogous N-substituted acetamides are prepared by reacting chloroacetamide derivatives with substituted anilines under reflux in anhydrous solvents like acetonitrile or THF. Yield optimization involves controlling stoichiometry (1.2–1.5 equivalents of amine), temperature (70–90°C), and catalysts (e.g., triethylamine) to suppress side reactions like over-alkylation . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Characterization combines spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., 2,4-dichlorophenyl protons at δ 7.3–7.5 ppm; methyl ester at δ 3.6–3.8 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and intermolecular interactions (e.g., hydrogen bonds between amide N–H and ester carbonyl groups) .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 332.05 for C12_{12}H12_{12}Cl2_2NO3_3) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, particularly during reflux or distillation .
  • Waste disposal : Segregate halogenated organic waste and consult certified agencies for incineration or chemical neutralization .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediate stability. For example, ICReDD’s reaction path search methods identify low-energy pathways for amide bond formation, reducing trial-and-error experimentation . Molecular dynamics simulations further predict solvent effects (e.g., polar aprotic solvents like DMF stabilize charge-separated intermediates) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected dihedral angles in crystallography vs. NMR coupling constants) are addressed by:

  • Temperature-dependent NMR : Detects conformational flexibility in solution .
  • Multi-technique validation : Cross-reference IR carbonyl stretches (~1680 cm1^{-1}) with X-ray bond lengths to confirm rigidity .
  • Dynamic NMR simulations : Correlate rotamer populations with crystallographic disorder parameters .

Q. How do steric and electronic effects of the 2,4-dichlorophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric hindrance : The 2-Cl substituent reduces nucleophilic aromatic substitution (SNAr) rates at the para position, favoring palladium-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Electronic effects : Electron-withdrawing Cl groups activate the amide carbonyl toward nucleophilic attack (e.g., Grignard reagent addition at the ester group) .

Q. What analytical methods quantify trace impurities in this compound, and how are detection limits optimized?

  • Methodological Answer :

  • HPLC-MS : Uses C18 columns (3.5 µm particles) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities (e.g., unreacted dichlorophenyl precursors) at ppb levels .
  • GC-FID : Detects volatile byproducts (e.g., methyl chloride) with limits of quantification (LOQ) < 0.01% via splitless injection and cryogenic focusing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate

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